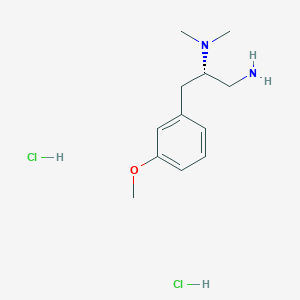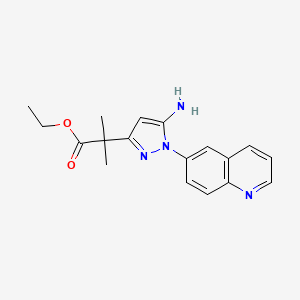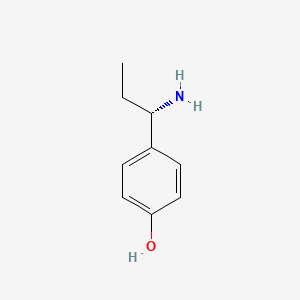
(S)-4-(1-Aminopropyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(1-Aminopropyl)phenol is a chiral compound with the molecular formula C9H13NO It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(1-Aminopropyl)phenol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound using a suitable reducing agent. Another method includes the use of transaminase enzymes to catalyze the conversion of precursor molecules into the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of immobilized transaminases has been explored to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions: (S)-4-(1-Aminopropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the electrophile used.
科学研究应用
(S)-4-(1-Aminopropyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of (S)-4-(1-Aminopropyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
(S)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride: This compound has a similar structure but includes a trifluoromethyl group, which can significantly alter its chemical properties and biological activity.
2-[(1S)-1-aminopropyl]phenol hydrochloride: Another closely related compound with similar synthetic routes and applications.
Uniqueness: (S)-4-(1-Aminopropyl)phenol is unique due to its specific chiral configuration and the presence of the amino group on the propyl chain. This configuration can influence its interaction with biological targets and its overall reactivity in chemical processes.
属性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
4-[(1S)-1-aminopropyl]phenol |
InChI |
InChI=1S/C9H13NO/c1-2-9(10)7-3-5-8(11)6-4-7/h3-6,9,11H,2,10H2,1H3/t9-/m0/s1 |
InChI 键 |
WTQZYHPAVNTISM-VIFPVBQESA-N |
手性 SMILES |
CC[C@@H](C1=CC=C(C=C1)O)N |
规范 SMILES |
CCC(C1=CC=C(C=C1)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one](/img/structure/B13055486.png)
![(1S,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055489.png)

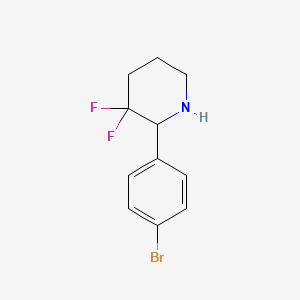
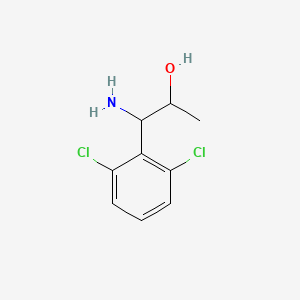
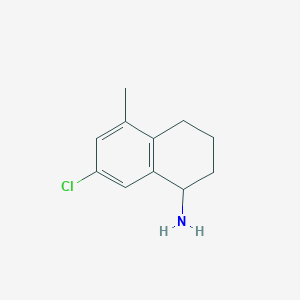
![N-Methoxy-N,5,5-trimethyl-5,6-dihydro-4H-cyclopenta[B]thiophene-2-carboxamide](/img/structure/B13055519.png)
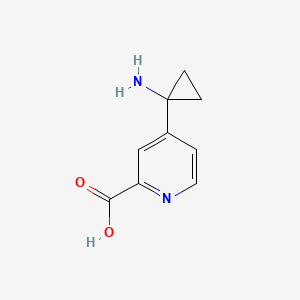
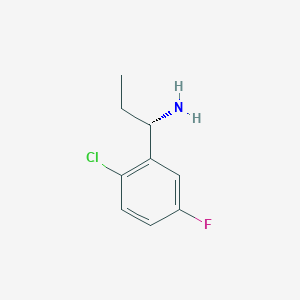
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methoxybenzoate](/img/structure/B13055539.png)
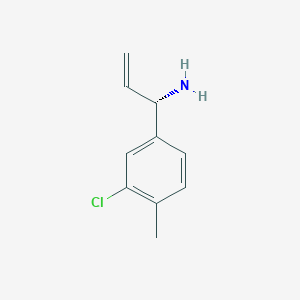
![(E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13055551.png)
